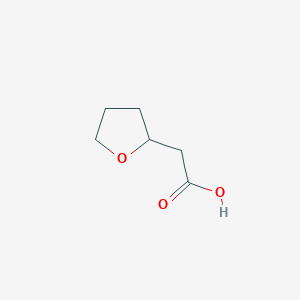
2-(Tetrahydrofuran-2-yl)acetic acid
描述
2-(Tetrahydrofuran-2-yl)acetic acid is a chemical compound that can be synthesized through various methods and has applications in different fields, including organic chemistry and pharmaceuticals. The compound is related to tetrahydropyrans and tetrahydrofurans, which are cyclic ethers and have been studied for their potential use in synthesis and industry.
Synthesis Analysis
The synthesis of compounds related to 2-(tetrahydrofuran-2-yl)acetic acid has been explored in several studies. A diastereoselective route to synthesize 2,6-syn-disubstituted tetrahydropyrans was developed, which is significant for compounds like (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular marking secretion . Another study presented a synthesis strategy for (tetrahydrofuran-2-yl)acetates using a 'cyclization/hydrogenation/enzymatic kinetic resolution' approach, achieving excellent enantioselectivities . Additionally, a straightforward synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a one-pot three-component reaction without the need for a catalyst .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(tetrahydrofuran-2-yl)acetic acid has been determined through various spectroscopic methods. For instance, the crystal structure of a complex acetic acid derivative with a tetrahydropyran moiety was elucidated using X-ray diffraction analysis, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .
Chemical Reactions Analysis
Chemical reactions involving tetrahydrofuran derivatives have been studied to understand their behavior and potential applications. Stereospecific formation of tetrahydrofurans from substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols was observed when reacted with oxalic acid, occurring with inversion of configuration at a tertiary carbon . This type of reaction is important for understanding the chemical behavior of tetrahydrofuran derivatives and their potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related compound, have been extensively studied due to its potential as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive option for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations. The environmental benefits and preliminary toxicology assessments suggest that it could be used more widely in pharmaceutical chemistry .
科学研究应用
- Specific Scientific Field : Molecular Sciences, Ecology and Evolution .
- Summary of the Application : The compound “2-(Tetrahydrofuran-2-yl)acetic acid” and its ester derivatives are used as long-range pollinator attractants in the sexually deceptive orchid Cryptostylis ovata . This orchid achieves pollination by luring male insects to flowers through chemical and sometimes visual mimicry of females .
- Methods of Application or Experimental Procedures : The researchers implemented bioassay-guided fractionations of Cryptostylis solvent extracts in combination with field bioassays to isolate and identify floral volatiles attractive to the pollinator Lissopimpla excelsa . They confirmed that (S)-2-(Tetrahydrofuran-2-yl)acetic acid [(S)-1] and the ester derivatives methyl (S)-2-(tetrahydrofuran-2-yl)acetate [(S)-2] and ethyl (S)-2-(tetrahydrofuran-2-yl)acetate [(S)-3], all previously unknown semiochemicals, attract L. excelsa males in field bioassays .
- Results or Outcomes : The researchers found that the natural product 1 comprised a single enantiomer, its (S)-configuration being confirmed by synthesis of the two enantiomers from known enantiomers of tetrahydrofuran-2-carboxylic acid .
安全和危害
未来方向
属性
IUPAC Name |
2-(oxolan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVQOXHVRVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281498 | |
| Record name | (Oxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-2-yl)acetic acid | |
CAS RN |
2434-00-6 | |
| Record name | 2434-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Oxolan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

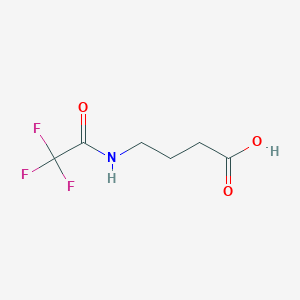
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)
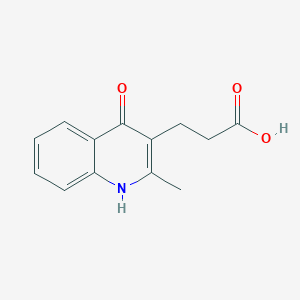
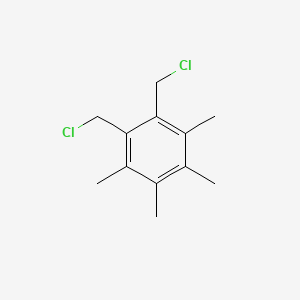

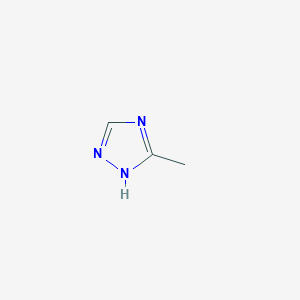
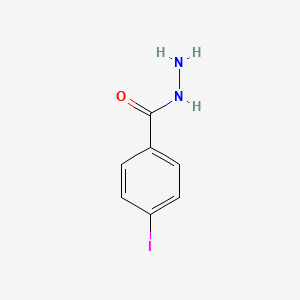
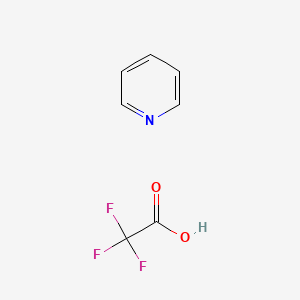
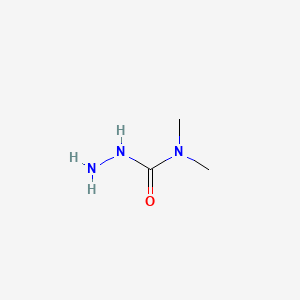
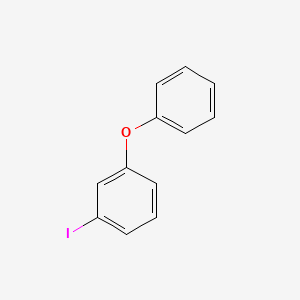
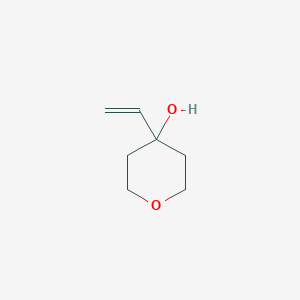
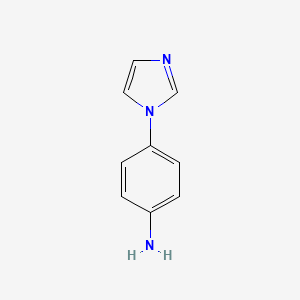
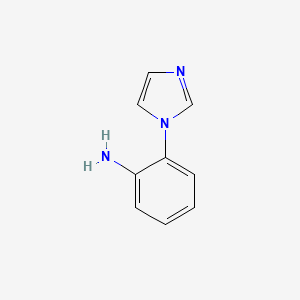
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)